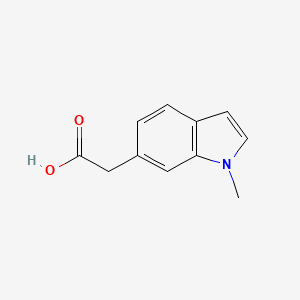

2-(1-methyl-1H-indol-6-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-methyl-1H-indol-6-yl)acetic acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by an indole ring substituted with a methyl group at the nitrogen atom and an acetic acid moiety at the 6-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-indol-6-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 1-methylindole and a suitable acetic acid derivative .

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, can facilitate the formation of the indole ring. Additionally, continuous flow reactors are utilized to optimize reaction conditions and improve scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(1-methyl-1H-indol-6-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-6-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products:

Oxidation: Indole-6-carboxylic acid derivatives.

Reduction: Indole-6-ylmethanol or indole-6-ylaldehyde.

Substitution: Halogenated or nitrated indole derivatives.

Applications De Recherche Scientifique

2-(1-methyl-1H-indol-6-yl)acetic acid has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.

Biology: The compound is studied for its role in modulating biological pathways and its potential as a bioactive molecule.

Medicine: Indole derivatives, including this compound, are investigated for their anticancer, antiviral, and anti-inflammatory properties.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 2-(1-methyl-1H-indol-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, indole compounds can interact with DNA and RNA, affecting gene expression and cellular processes .

Comparaison Avec Des Composés Similaires

Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

1-methylindole-3-acetic acid: A synthetic derivative with similar biological activities.

Indole-3-butyric acid: Another plant hormone with applications in agriculture.

Uniqueness: 2-(1-methyl-1H-indol-6-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the nitrogen atom and acetic acid moiety at the 6-position differentiate it from other indole derivatives, influencing its reactivity and interactions with biological targets .

Activité Biologique

2-(1-methyl-1H-indol-6-yl)acetic acid, a derivative of indole, has garnered attention in recent years due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including oncology and neurodegenerative diseases. The following sections provide a detailed analysis of its biological activity, supported by data tables and relevant research findings.

This compound is characterized by its unique indole structure, which is known for conferring various pharmacological properties. The molecular formula is C11H11N and it has a molecular weight of approximately 173.21 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, particularly its ability to inhibit cancer cell proliferation and induce apoptosis.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.95 | Inhibition of CDK2 and EGFR, induction of apoptosis |

| HepG2 | 1.50 | Induction of apoptotic markers (Caspases, Bcl2) | |

| A549 | 0.68 | Cell cycle arrest at G2/M phase |

The compound demonstrated strong antiproliferative activity against breast cancer cell lines (MCF-7), with an IC50 value as low as 0.95 µM, indicating high potency against these cells . The mechanism involves the inhibition of key kinases such as CDK2 and EGFR, leading to apoptosis through the activation of intrinsic apoptotic pathways .

Neuroprotective Effects

Research into the neuroprotective properties of this compound has shown promise in models of neurodegeneration. It has been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer's disease.

Table 2: Enzyme Inhibition Activity

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| This compound | AChE | 26.22 |

| BChE | 4.33 |

The compound exhibited an IC50 value of 26.22 µM against AChE and a significantly lower value of 4.33 µM against BChE, suggesting it may be a viable candidate for further development as a therapeutic agent for neurodegenerative conditions .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Apoptosis Induction : The compound induces apoptosis through upregulation of pro-apoptotic proteins (Bax, p53) and downregulation of anti-apoptotic proteins (Bcl2) .

- Cell Cycle Arrest : It has been shown to arrest the cell cycle at the G2/M phase, which is critical for halting cancer cell proliferation .

Case Studies

Several case studies have documented the effects of this compound in vitro and in vivo:

- In Vitro Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased markers for apoptosis after 48 hours .

- Neuroprotective Study : In a model simulating Alzheimer’s disease, the compound effectively reduced neuroinflammation and improved cognitive function in treated mice compared to controls .

Propriétés

Formule moléculaire |

C11H11NO2 |

|---|---|

Poids moléculaire |

189.21 g/mol |

Nom IUPAC |

2-(1-methylindol-6-yl)acetic acid |

InChI |

InChI=1S/C11H11NO2/c1-12-5-4-9-3-2-8(6-10(9)12)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) |

Clé InChI |

YNEFAQRAZUONGA-UHFFFAOYSA-N |

SMILES canonique |

CN1C=CC2=C1C=C(C=C2)CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.